molecular formula C17H14O5 B14498732 2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione CAS No. 63182-97-8

2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione

Cat. No.: B14498732
CAS No.: 63182-97-8
M. Wt: 298.29 g/mol
InChI Key: LZCFTTHLBREUIE-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione typically involves the reaction of benzene-1,2-diamine with sulfinylbis[(2,4-dihydroxyphenyl)-methanethione] in methanol under reflux conditions for 3-4 hours . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of heat shock protein HSP90-alpha by binding to its N-terminal ATP binding domain . This interaction disrupts the protein’s function, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and interact with molecular targets sets it apart from other similar compounds.

Properties

CAS No.

63182-97-8

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

2-(5-ethyl-2,4-dihydroxyphenyl)-2-hydroxyindene-1,3-dione

InChI

InChI=1S/C17H14O5/c1-2-9-7-12(14(19)8-13(9)18)17(22)15(20)10-5-3-4-6-11(10)16(17)21/h3-8,18-19,22H,2H2,1H3

InChI Key

LZCFTTHLBREUIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C2(C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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